molecular formula C13H18N2O B12612287 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 914934-41-1

6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12612287
CAS No.: 914934-41-1
M. Wt: 218.29 g/mol
InChI Key: YALGEDKXAVVZCR-UHFFFAOYSA-N
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Description

6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexa-2,4-dien-1-one core with an aminocyclohexyl group attached via a methylene bridge. Its distinct structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 2-aminocyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted cyclohexa-2,4-dien-1-one compounds .

Scientific Research Applications

6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its aminocyclohexyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2-aminocyclohexyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1,4-5,8-9,11-12,16H,2-3,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALGEDKXAVVZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40711769
Record name 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914934-41-1
Record name 6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40711769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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